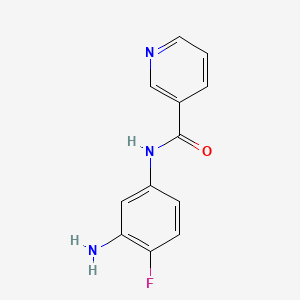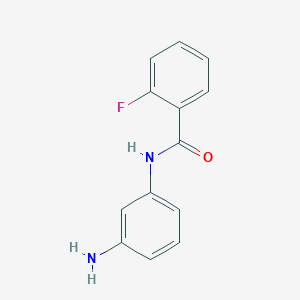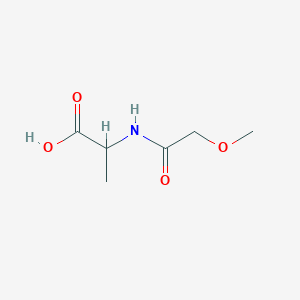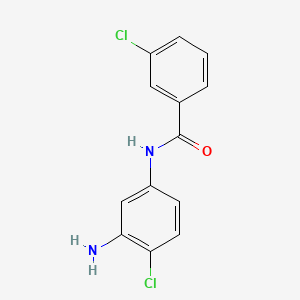
N-(3-amino-4-fluorofenil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of propanamide, featuring an amino group and a fluorine atom attached to a phenyl ring
Aplicaciones Científicas De Investigación
N-(3-amino-4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to fentanyl analogues , it can be hypothesized that it may interact with opioid receptors in the nervous system.
Biochemical Pathways
If it does indeed act on opioid receptors like its structural analogues, it could potentially affect pain signaling pathways in the nervous system . The downstream effects of this interaction would likely involve modulation of neuronal activity and neurotransmitter release .
Pharmacokinetics
Its impact on bioavailability is therefore unknown .
Result of Action
If it acts on opioid receptors, it could potentially modulate neuronal activity and neurotransmitter release, leading to changes in pain perception .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-amino-4-fluorophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-amino-4-fluorophenyl)propanamide may involve more scalable processes, such as continuous flow chemistry. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: Nitro derivatives of N-(3-amino-4-fluorophenyl)propanamide.
Reduction: Alcohol derivatives of N-(3-amino-4-fluorophenyl)propanamide.
Substitution: Various substituted phenylpropanamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-amino-4-chlorophenyl)propanamide
- N-(3-amino-4-methylphenyl)propanamide
- N-(3-amino-4-bromophenyl)propanamide
Uniqueness
N-(3-amino-4-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry, where fluorine substitution can enhance the bioavailability and metabolic stability of drug candidates.
Propiedades
IUPAC Name |
N-(3-amino-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNAATHIGQAOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588289 |
Source


|
| Record name | N-(3-Amino-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866023-55-4 |
Source


|
| Record name | N-(3-Amino-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)

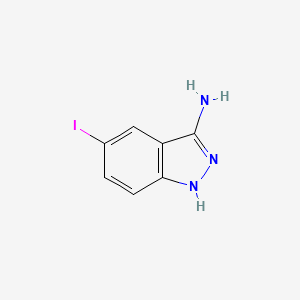
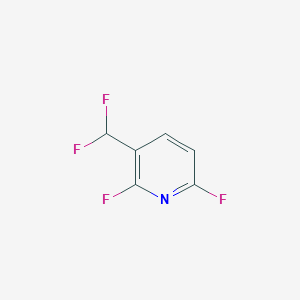
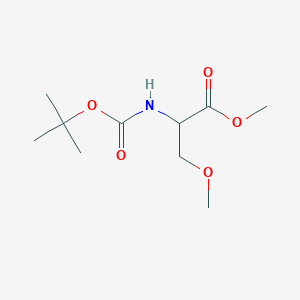
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
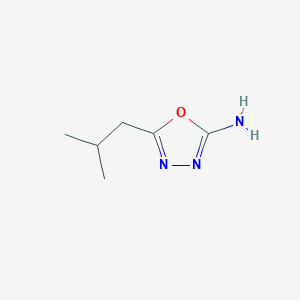
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
